4-bromo-N-(sec-butyl)-3-methoxybenzenesulfonamide
CAS No.: 873588-92-2
Cat. No.: VC7682895
Molecular Formula: C11H16BrNO3S
Molecular Weight: 322.22
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 873588-92-2 |
|---|---|
| Molecular Formula | C11H16BrNO3S |
| Molecular Weight | 322.22 |
| IUPAC Name | 4-bromo-N-butan-2-yl-3-methoxybenzenesulfonamide |
| Standard InChI | InChI=1S/C11H16BrNO3S/c1-4-8(2)13-17(14,15)9-5-6-10(12)11(7-9)16-3/h5-8,13H,4H2,1-3H3 |
| Standard InChI Key | RWXZKNVHTWHKON-UHFFFAOYSA-N |
| SMILES | CCC(C)NS(=O)(=O)C1=CC(=C(C=C1)Br)OC |
Introduction
4-Bromo-N-(sec-butyl)-3-methoxybenzenesulfonamide is a synthetic organic compound belonging to the sulfonamide class. Sulfonamides are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound features a bromine atom at the para position of a benzene ring, a secondary butyl group attached to the nitrogen atom, and a methoxy group at the meta position, making it structurally unique.
Structural Characteristics
The molecular structure of 4-bromo-N-(sec-butyl)-3-methoxybenzenesulfonamide can be described as follows:
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Chemical Formula: C11H16BrNO3S
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Functional Groups:
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Sulfonamide (-SO2NH-)
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Methoxy (-OCH3)
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Bromine substituent (-Br)
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Secondary butyl group (-CH(CH3)CH2CH3)
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Synthesis
The synthesis of this compound typically involves:
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Starting Materials:
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4-bromobenzenesulfonyl chloride
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sec-butylamine
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Methoxy-substituted benzene derivatives
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Reaction Steps:
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Sulfonylation: Reaction of 4-bromobenzenesulfonyl chloride with sec-butylamine.
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Methoxylation: Introduction of the methoxy group via electrophilic substitution.
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Reaction conditions often involve organic solvents such as dichloromethane and catalysts like triethylamine to facilitate nucleophilic substitution.
Biological Activity
Sulfonamides, including derivatives like 4-bromo-N-(sec-butyl)-3-methoxybenzenesulfonamide, exhibit significant biological activities due to their ability to interact with enzymes and receptors.
Potential Applications:
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Antimicrobial Activity:
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Anticancer Potential:
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Anti-inflammatory Effects:
Research Findings
Recent studies on sulfonamide derivatives provide insights into their biological relevance:
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